Welcome to the BenchChem Online Store!
molecular formula C6H8O4S B1416880 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid CAS No. 1094479-23-8

2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

Cat. No. B1416880
M. Wt: 176.19 g/mol
InChI Key: GANJLVLIAPOZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08912209B2

Procedure details

To a solution of 3-bromo-dihydro-furan-2-one (16 g, 97.6 mmol) in 300 mL of CH3CN was added K2CO3 (20 g, 146 mmol), followed by mercapto-acetic acid tert-butyl ester (14.5 g, 98 mmol). The reaction mixture was refluxed for 2 hrs and cooled. The mixture was filtered and the filtrate was concentrated. The residue was redissolved in 300 mL of EtOAc and the resulting solution was washed with 1N HCl (100 mL*2). The organic layer was dried over MaSO4, filtered and concentrated to afford the ter-butyl ester title compound (23 g). 16 g of the ester was dissolved in 250 ml of HCl-MeOH (4M) and stirred at 25° C. for 4 hrs. The reaction mixture was concentrated below 45° C. in vacuum. The residue was purified by column chromatography (EtOAc) to afford 7 g of the title compound.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:6][CH2:5][O:4][C:3]1=[O:7].C([O-])([O-])=O.[K+].[K+].C([O:18][C:19](=[O:22])[CH2:20][SH:21])(C)(C)C>CC#N>[O:7]=[C:3]1[CH:2]([S:21][CH2:20][C:19]([OH:22])=[O:18])[CH2:6][CH2:5][O:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC1C(OCC1)=O
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CS)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 300 mL of EtOAc
WASH
Type
WASH
Details
the resulting solution was washed with 1N HCl (100 mL*2)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over MaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C1OCCC1SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 133.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.